(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid
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Overview
Description
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid, also known as 2,4,6-Trimethylphenylboronic acid, is an organic compound with the molecular formula C9H13BO2. It is a boronic acid derivative that features a biphenyl structure with three methyl groups attached to the phenyl rings. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylbromobenzene with trimethyl borate in the presence of a base such as n-butyllithium. The reaction typically proceeds under inert atmosphere conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of (2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and utilize boronic acid derivatives as key intermediates. The process is optimized for high efficiency and scalability, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol are typically used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.
Substitution: Nucleophiles like amines or halides are used under mild conditions
Major Products Formed
Biphenyl Derivatives: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Phenylboronic Acids: Produced through nucleophilic substitution
Scientific Research Applications
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, including drugs that target specific enzymes or receptors.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of (2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. This process involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the desired product .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylbenzeneboronic acid
- Mesitylene-2-boronic acid
- Methylboronic acid
- Trimethylboroxine
Uniqueness
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific structural features, which include the biphenyl core and three methyl groups. These characteristics confer distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Its ability to participate in a wide range of reactions, including cross-coupling and oxidation, further enhances its versatility compared to similar compounds .
Properties
Molecular Formula |
C15H17BO2 |
---|---|
Molecular Weight |
240.11 g/mol |
IUPAC Name |
[4-(2,4,6-trimethylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H17BO2/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(7-5-13)16(17)18/h4-9,17-18H,1-3H3 |
InChI Key |
PZROENBMJSJKGK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=C(C=C(C=C2C)C)C)(O)O |
Origin of Product |
United States |
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